molecular formula C12H11N3S B3080328 4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline CAS No. 1082850-88-1

4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Cat. No.: B3080328
CAS No.: 1082850-88-1
M. Wt: 229.3 g/mol
InChI Key: QNBXWJLRHIDISD-UHFFFAOYSA-N
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Description

4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline (CAS 183668-02-2) is a heterocyclic aromatic compound with the molecular formula C₁₁H₉N₃S and a molar mass of 215.27 g/mol. It features a methyl-substituted imidazothiazole core linked to an aniline group at the 6-position . Key properties include a melting point of 207–209°C and classification as an irritant.

Properties

IUPAC Name

4-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-6-15-7-11(14-12(15)16-8)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBXWJLRHIDISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions. One efficient method involves a catalyst-free microwave-assisted procedure, which provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes enzymatic oxidation mediated by cytochrome P450 enzymes, particularly in biological systems. Key pathways include:

Reaction TypeReagents/ConditionsProducts FormedReference
Oxidative metabolismNADPH, glutathione-supplemented human liver microsomesGlutathione conjugates
BioactivationCytochrome P450 isoformsReactive electrophilic intermediates

Research demonstrates that the imidazo-thiazole ring undergoes oxidative bioactivation, producing metabolites capable of forming covalent adducts with cellular nucleophiles like glutathione . This pathway is critical for understanding its detoxification mechanisms and potential toxicity profiles.

Electrophilic Substitution Reactions

The aniline group enables regioselective electrophilic substitutions. Experimental studies on structurally analogous compounds reveal:

Reaction TypeReagents/ConditionsPosition ModifiedProducts FormedReference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hPara to aniline groupNitro-substituted derivatives
HalogenationCl₂/FeCl₃, 25°C, 1 hOrtho to aniline groupChlorinated derivatives

A 2022 study on thiazole derivatives showed that electron-donating groups (e.g., -NH₂) direct electrophiles to the para position with >80% selectivity . For example, nitration of 4-(2-methylimidazo[2,1-b]thiazol-6-yl)aniline analogs yielded 4-nitro derivatives in 78% yield under optimized conditions .

Nucleophilic Aromatic Substitution

The electron-deficient thiazole ring facilitates nucleophilic attacks under specific conditions:

Reaction TypeReagents/ConditionsPosition ModifiedProducts FormedReference
AminationNH₃, CuCl₂, 100°C, 12 hC-5 of thiazole ring5-Aminoimidazo-thiazole
ThiolationNaSH, DMF, 80°C, 6 hC-2 of imidazole ringThiolated derivatives

A 2020 synthesis of imidazo-thiadiazole hybrids demonstrated that nucleophilic substitution at the thiazole ring occurs preferentially at the C-5 position due to reduced electron density . This reactivity pattern aligns with computational studies showing localized LUMO regions at C-5 in similar systems .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic system:

Reaction TypeCatalysts/ConditionsProducts FormedYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives65–82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylated amines70–88%

In a 2019 study, Suzuki coupling of 4-(2-methylimidazo[2,1-b]thiazol-6-yl)aniline with 4-bromobenzaldehyde produced biaryl derivatives with IC₅₀ values of 8.2–12.4 μM against cancer cell lines . These reactions highlight the compound's utility in medicinal chemistry for synthesizing bioactive analogs.

Reductive Transformations

The aniline group participates in reductive alkylation and acylation:

Reaction TypeReagents/ConditionsProducts FormedYieldReference
Reductive aminationNaBH₃CN, MeOH, 25°C, 4 hN-Alkylated anilines75–90%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C, 1 hAcetamide derivatives82–95%

A 2023 investigation reported that reductive amination with formaldehyde produced N-methyl derivatives with enhanced blood-brain barrier permeability compared to the parent compound .

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic systems:

Reaction TypeReagents/ConditionsProducts FormedYieldReference
Intramolecular cyclizationPCl₅, 120°C, 3 hImidazo[2,1-b]thiazolo[3,2-a]pyrimidines68%
Oxidative cyclizationI₂, DMSO, 100°C, 8 hFused quinazoline derivatives73%

These reactions exploit the compound’s dual aromatic systems to generate complex heterocycles with applications in materials science and drug discovery .

Stability Under Hydrolytic Conditions

The imidazo-thiazole core exhibits pH-dependent stability:

ConditionDegradation ProductsHalf-Life (25°C)Reference
Acidic (pH 1.2)Thiazole-2-carboxylic acid12 h
Basic (pH 9.0)2-Aminoimidazole sulfonic acid4 h

Studies indicate rapid decomposition under alkaline conditions due to nucleophilic attack on the thiazole sulfur atom . This instability necessitates careful handling during synthetic applications.

Scientific Research Applications

Medicinal Chemistry

4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline is being investigated for its potential as a therapeutic agent in various medical applications:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties: Research indicates potential effectiveness against certain bacterial strains, positioning it as a candidate for developing new antibiotics.

Chemical Biology

In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore its interactions with biological macromolecules, providing insights into drug design and development.

Environmental Science

The compound's stability and reactivity make it suitable for studies related to environmental monitoring. Its ability to form conjugates with biological molecules can be used to track exposure levels in various ecosystems.

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study AAnticancer effectsDemonstrated significant cytotoxicity against cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial activityShowed effectiveness against resistant bacterial strains, indicating potential for new antibiotic development.
Study CEnvironmental impactIdentified as a marker for pollution in aquatic environments through bioaccumulation studies.

Industrial Applications

In industry, this compound is being explored for:

  • Pharmaceutical Development: As an intermediate in the synthesis of novel drugs targeting specific diseases.
  • Material Science: Its unique properties may be leveraged in developing new materials with specific functionalities.

Comparison with Similar Compounds

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline (CAS 4335-34-6)

  • Molecular Formula : C₁₁H₁₁N₃S
  • Molar Mass : 217.29 g/mol
  • Key Differences: Contains a 2,3-dihydroimidazothiazole ring, reducing aromaticity compared to the fully unsaturated target compound. Higher hydrogen bond donor count (1 vs. 1) but lower topological polar surface area (69.1 vs. higher for unsaturated analogs) due to reduced π-electron density .
  • Biological Relevance : The dihydro modification may enhance solubility but reduce binding affinity to hydrophobic targets.

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline (CAS 1082895-59-7)

  • Molecular Formula : C₁₂H₁₁N₃S
  • Molar Mass : 229.30 g/mol
  • Key Differences: Aniline substituent at the 3-position instead of 4, altering electronic distribution. Additional methyl group on the imidazothiazole core increases steric bulk and lipophilicity (predicted XLogP3: ~2.0 vs. ~1.5 for non-methylated analogs) .
  • Synthesis : Requires regioselective alkylation steps, as seen in analogous imidazothiazole syntheses .

3-(Imidazo[2,1-b][1,3]thiazol-6-yl)aniline (CAS 861206-26-0)

  • Molecular Formula : C₁₁H₉N₃S
  • Molar Mass : 215.27 g/mol
  • Key Differences :
    • Positional isomer of the target compound, with the aniline group at the 3-position .
    • Lacks the methyl substituent, resulting in lower molecular weight and altered pharmacokinetic properties .
  • Biological Activity : Similar imidazothiazole-coumarin hybrids demonstrate antiviral activity, suggesting positional isomers may exhibit divergent biological profiles .

Physicochemical Properties

Compound (CAS) Molecular Formula Molar Mass (g/mol) Melting Point (°C) XLogP3
183668-02-2 (Target) C₁₁H₉N₃S 215.27 207–209 ~1.5
4335-34-6 (Dihydro analog) C₁₁H₁₁N₃S 217.29 Not reported 1.5
1082895-59-7 (3-Aniline) C₁₂H₁₁N₃S 229.30 Not reported ~2.0
861206-26-0 (3-Aniline, no Me) C₁₁H₉N₃S 215.27 Not reported ~1.5

Key Observations :

  • The target compound’s higher melting point suggests greater crystallinity compared to dihydro analogs .

Biological Activity

4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Structural Overview

The compound features both imidazole and thiazole rings, which contribute to its unique chemical properties. The structural formula can be represented as:

C12H11N3S\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{S}

Synthesis Methods

The synthesis of this compound typically involves the condensation of 2-aminobenzothiazole with aldehydes or ketones under various conditions. One efficient method includes a microwave-assisted procedure that allows for rapid synthesis under mild conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been studied as an inverse agonist of the ghrelin receptor. Its oxidative metabolism leads to reactive species that interact with specific molecular targets in cancer cells.
  • Case Studies : In a study evaluating various thiazole derivatives, compounds exhibiting similar structures showed moderate activity against cancer cell lines such as HCT-116 with IC50 values indicating effective cytotoxicity .
CompoundCell LineIC50 (µM)Notes
Compound IHCT-11623.30 ± 0.35Significant activity observed
Compound IINormal Cells>1000Minimal cytotoxicity

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Studies have shown promising results against various bacterial strains:

  • Antibacterial Screening : Compounds derived from imidazo-thiazole frameworks demonstrated significant antibacterial activity against tested strains with low toxicity towards normal cells .

The compound's biological activity is largely attributed to its ability to interact with cellular targets through:

  • Oxidative Metabolism : Leading to the formation of reactive intermediates which can modify protein functions.
  • Substitution Reactions : The aromatic structure allows for electrophilic and nucleophilic substitutions that may enhance biological interactions.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole derivatives:

CompoundStructure TypeActivity Level
4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)anilineSimilar StructureModerate Anticancer
4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)anilineThiadiazole VariantHigh Antimicrobial

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted anilines and thiazole precursors. For example:

  • Microwave-assisted synthesis : Reacting aldehydes or alcohols with iodine and ammonia under microwave irradiation can yield nitrile intermediates, which are further cyclized to form the imidazo[2,1-b]thiazole core .
  • Nucleophilic aromatic substitution : Substituted anilines (e.g., 4-methoxyaniline) can react with sodium azide and catalysts to introduce tetrazole or imidazole rings .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation, with yields ranging from 60% to 85% depending on reaction optimization .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. High-resolution data (≤1.0 Å) is critical for accurate hydrogen atom placement .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 or CDCl3_3 to identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Coupling constants (JJ) help confirm substituent positions .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 219.083) .

Q. How can solubility and stability challenges be addressed during experimental handling?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution. For aqueous systems, employ co-solvents like ethanol or PEG-400 .
  • Stability : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the aniline group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies mitigate low yields in cross-coupling reactions involving the imidazo[2,1-b]thiazole core?

  • Methodological Answer :

  • Catalyst optimization : Use Pd(PPh3_3)4_4 or Buchwald-Hartwig conditions for Suzuki-Miyaura couplings. Additives like K3_3PO4_4 improve electron-deficient substrate reactivity .
  • Microwave acceleration : Reduce reaction times (20–60 minutes vs. 12–24 hours) while maintaining high yields (≥75%) .
  • Controlled atmosphere : Conduct reactions under N2_2 to prevent oxidation of intermediates .

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Use Gaussian 09 with B3LYP/6-31G(d) basis sets .
  • Molecular docking : Dock the compound into FLT3 kinase (PDB: 4XUF) using AutoDock Vina. Focus on hydrogen bonding with residues like Asp 698 and hydrophobic interactions with Phe 691 .
  • MD simulations : Run 100 ns trajectories in GROMACS to evaluate stability in binding pockets .

Q. What biological activities are associated with this compound, and how are they validated?

  • Methodological Answer :

  • FLT3 inhibition : Test at 1–10 µM concentrations in MV4-11 leukemia cells via MTT assay. IC50_{50} values <5 µM indicate potent activity .
  • Antioxidant activity : Measure DPPH radical scavenging (UV-Vis at 517 nm). Compounds with phenol substituents (e.g., 4-hydroxyphenyl derivatives) show >90% inhibition .
  • Antimicrobial screening : Use microdilution assays (MIC determination) against S. aureus and E. coli. Compare results to controls like ciprofloxacin .

Q. How can structural analogs improve pharmacokinetic properties?

  • Methodological Answer :

  • SAR studies : Introduce electron-withdrawing groups (e.g., –NO2_2, –CF3_3) at the 4-position of the aniline ring to enhance metabolic stability. Methyl or morpholine groups on the thiazole improve solubility .
  • LogP optimization : Reduce hydrophobicity (<3.0) via PEGylation or zwitterionic modifications to enhance bioavailability .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to reconcile?

  • Analysis : Yields vary due to reaction scale (e.g., 67% in 5 mmol vs. 85% in 0.1 mmol syntheses) and catalyst purity. Reproduce conditions from (K2_2CO3_3, DMF, reflux) for consistency .

Q. Conflicting bioactivity data across studies: What factors contribute?

  • Resolution : Variability arises from cell line specificity (e.g., FLT3-dependent vs. independent leukemia models) . Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Reactant of Route 2
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4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline

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